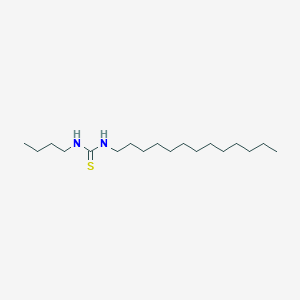

N-Butyl-N'-tridecylthiourea

Description

N-Butyl-N'-tridecylthiourea is a thiourea derivative characterized by a butyl group (C₄H₉) and a tridecyl group (C₁₃H₂₇) attached to the thiourea core (NH₂CSNH₂).

Properties

CAS No. |

62552-51-6 |

|---|---|

Molecular Formula |

C18H38N2S |

Molecular Weight |

314.6 g/mol |

IUPAC Name |

1-butyl-3-tridecylthiourea |

InChI |

InChI=1S/C18H38N2S/c1-3-5-7-8-9-10-11-12-13-14-15-17-20-18(21)19-16-6-4-2/h3-17H2,1-2H3,(H2,19,20,21) |

InChI Key |

GIYBJONTXSFUCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCNC(=S)NCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butyl-N’-tridecylthiourea can be synthesized through the reaction of butylamine and tridecylamine with carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

Step 1: Butylamine and tridecylamine are mixed with carbon disulfide.

Step 2: A base, such as sodium hydroxide, is added to the mixture to facilitate the reaction.

Step 3: The reaction mixture is stirred at room temperature for several hours.

Step 4: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N-Butyl-N’-tridecylthiourea may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N’-tridecylthiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The butyl and tridecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various alkyl or aryl thioureas.

Scientific Research Applications

N-Butyl-N’-tridecylthiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its ability to interact with biological molecules.

Industry: Utilized in the production of polymers and as an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of N-Butyl-N’-tridecylthiourea involves its interaction with various molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, the compound can interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

N-Decyl-N'-(diphenylmethyl)thiourea

Structural Features :

- Substituents : Decyl (C₁₀H₂₁) and diphenylmethyl (C₆H₅)₂CH- groups.

- Molecular Formula : C₂₄H₃₄N₂S.

- Molecular Weight : 382.6 g/mol.

- Purity : Typically 95% .

Key Comparisons :

Alkyl Chain Length: The tridecyl group in N-Butyl-N'-tridecylthiourea (C₁₃) is longer than the decyl chain (C₁₀) in N-Decyl-N'-(diphenylmethyl)thiourea. This difference may enhance lipophilicity and alter solubility in nonpolar solvents.

Applications: N-Decyl-N'-(diphenylmethyl)thiourea is noted as a research compound for diverse applications, though specific uses are unspecified .

N-Butyl-N'-(3,4-dichlorophenyl)-N-methylurea

Structural Features :

Key Comparisons :

Core Structure : Unlike thioureas, this compound is a urea derivative (NH₂CONH₂ core), lacking sulfur. Ureas generally exhibit weaker acidity and hydrogen-bonding capacity compared to thioureas.

Functional Groups : The 3,4-dichlorophenyl group introduces electronegative chlorine atoms, which may enhance reactivity in electrophilic substitutions. The methyl group adds steric hindrance.

Regulatory Status : Documented under EPA codes, suggesting environmental or industrial monitoring relevance .

Data Table: Comparative Analysis of Thiourea and Urea Derivatives

Research Implications and Limitations

- Structural Trends : Longer alkyl chains (e.g., tridecyl vs. decyl) likely increase hydrophobicity, impacting solubility and membrane permeability in biological systems.

- Thiourea vs. Urea : Thioureas' sulfur atom enhances acidity (pKa ~ 21-22 vs. urea’s ~ 26), making them more reactive in coordination chemistry or catalysis.

- Data Gaps : Direct experimental data on this compound (e.g., spectral characterization, toxicity) are absent in the provided evidence, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.